2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
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Description
“2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide” is a versatile chemical compound with immense potential in scientific research. It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide involves a five-step substitution reaction . Oxadiazoles, which are part of the compound, can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide was confirmed by MS, 1 H NMR, 13 C NMR and FT-IR spectroscopy methods . The structure was also studied by single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions of 2-chloro-N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide involve annulation reaction, followed by desulfurization/intramolecular rearrangement .Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure has been analyzed, revealing significant findings about its molecular interactions. For instance, Sharma et al. (2016) explored the crystal structure of a similar compound, identifying stabilizing hydrogen bonds and π···π interactions between rings (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Anticancer Potential
Several studies have focused on the synthesis of benzamide derivatives with potential anticancer properties. For example, Ravinaik et al. (2021) synthesized and evaluated a series of benzamides, including similar compounds, for their effectiveness against various cancer cell lines, demonstrating promising results (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
The antimicrobial activity of benzamide derivatives has been a significant focus of research. Naganagowda and Petsom (2011) synthesized derivatives that showed potential antibacterial properties (Naganagowda & Petsom, 2011).
Nematocidal Activity
Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives, demonstrating notable nematocidal activities against specific nematodes, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Other Applications
- Chawla et al. (2010) synthesized 1,3,4-oxadiazole derivatives that showed significant antibacterial and moderate antifungal activities (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010).
- Tumosienė et al. (2019) evaluated the antioxidant activity of pyrrolidine-3-carboxylic acid derivatives, revealing potent antioxidant properties in some compounds (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
- Zhang et al. (2005) discovered a novel apoptosis inducer through high-throughput screening, highlighting the compound's potential in cancer therapy (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Properties
IUPAC Name |
2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-4-2-1-3-10(12)14(21)19-16-11(7-8-23-16)15-18-13(20-22-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQIYKBGHBGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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